molecular formula C32H46FN3O5S2 B11960269 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid CAS No. 155637-11-9

2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid

Cat. No.: B11960269
CAS No.: 155637-11-9
M. Wt: 635.9 g/mol
InChI Key: VIEDASWZGROVRI-BVNFUTIRSA-N
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Description

2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexadecylsulfonyl hydrazono group, and a dihydroquinoline sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the fluorophenyl derivative, followed by the introduction of the hexadecylsulfonyl hydrazono group and the dihydroquinoline sulfonic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylboronic acid: Shares the fluorophenyl group but lacks the complex hydrazono and dihydroquinoline sulfonic acid groups.

    Hexadecylsulfonyl derivatives: Compounds with similar hydrazono and sulfonyl groups but different core structures.

    Dihydroquinoline derivatives: Compounds with the dihydroquinoline core but different substituents.

Uniqueness

2-(2-Fluorophenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

155637-11-9

Molecular Formula

C32H46FN3O5S2

Molecular Weight

635.9 g/mol

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-(hexadecylsulfonylhydrazinylidene)-1-methylquinoline-6-sulfonic acid

InChI

InChI=1S/C32H46FN3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-42(37,38)35-34-30-25-32(27-19-16-17-20-29(27)33)36(2)31-22-21-26(24-28(30)31)43(39,40)41/h16-17,19-22,24-25,35H,3-15,18,23H2,1-2H3,(H,39,40,41)/b34-30-

InChI Key

VIEDASWZGROVRI-BVNFUTIRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC=CC=C3F

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC=CC=C3F

Origin of Product

United States

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